6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde
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Overview
Description
6-{3-Azabicyclo[310]hexan-3-yl}-5-methylpyridine-3-carbaldehyde is a complex organic compound that features a bicyclic structure with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis. This method has been shown to be efficient, yielding the desired bicyclic structure with high specificity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but with different substituents, leading to distinct chemical and biological properties.
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Another related compound with a similar core structure but different functional groups, affecting its reactivity and applications.
Uniqueness
6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-(3-azabicyclo[3.1.0]hexan-3-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-8-2-9(7-15)4-13-12(8)14-5-10-3-11(10)6-14/h2,4,7,10-11H,3,5-6H2,1H3 |
InChI Key |
WAGKTMVDCPFGSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CC3CC3C2)C=O |
Origin of Product |
United States |
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